Cas no 398-62-9 (4-Fluoro-1,2-dimethoxybenzene)

4-Fluoro-1,2-dimethoxybenzene 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-1,2-dimethoxybenzene
- 4-Fluoroveratrole
- 1,2-Dimethoxy-4-fluorobenzene
- 3,4-Dimethoxy-1-fluorobenzene
- 3,4-Dimethoxyfluorobenzene
- Benzene, 4-fluoro-1,2-dimethoxy-
- 1-fluoro-3,4-dimethoxybenzene
- 4-Fluoro-1,2-dimethoxy-Benzene
- DAGKHJDZYJFWSO-UHFFFAOYSA-N
- 4-fluoroveratrol
- PubChem3048
- Fluorobenzene, 3,4-methoxy-
- 4-Fluoro-1,2-dimethoxybenzene #
- CK1196
- SBB087142
- AM82990
- CS-W004941
- DTXSID20343981
- 398-62-9
- 4-Fluoro-1,2-dimethoxybenzene, 98%
- 4-Fluoro-1 pound not2-dimethoxybenzene
- AKOS000121273
- 4-Fluoro-2-methoxyphenol, methyl ether
- SCHEMBL166380
- EN300-21611
- F0385
- A18733
- J-503826
- PS-8835
- SY046523
- FT-0618569
- MFCD00012201
-
- MDL: MFCD00012201
- インチ: 1S/C8H9FO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
- InChIKey: DAGKHJDZYJFWSO-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H]
- BRN: 2441600
計算された属性
- せいみつぶんしりょう: 156.05900
- どういたいしつりょう: 156.059
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.171
- ふってん: 123°C/45mmHg(lit.)
- フラッシュポイント: 92 ºC
- 屈折率: 1.51
- すいようせい: Soluble in water 0.079 g/L 25°C.
- PSA: 18.46000
- LogP: 1.84290
- ようかいせい: 使用できません
4-Fluoro-1,2-dimethoxybenzene セキュリティ情報
- ヒント:に警告
- 危害声明: H227
- 警告文: P210-P280-P403+P235-P501
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
4-Fluoro-1,2-dimethoxybenzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-Fluoro-1,2-dimethoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21611-2.5g |
4-fluoro-1,2-dimethoxybenzene |
398-62-9 | 95% | 2.5g |
$40.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062410-5g |
4-Fluoro-1,2-dimethoxybenzene |
398-62-9 | 98% | 5g |
¥84.00 | 2024-05-15 | |
Apollo Scientific | PC3002-25g |
1,2-Dimethoxy-4-fluorobenzene |
398-62-9 | 98% | 25g |
£111.00 | 2025-02-21 | |
Enamine | EN300-21611-1.0g |
4-fluoro-1,2-dimethoxybenzene |
398-62-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-21611-100.0g |
4-fluoro-1,2-dimethoxybenzene |
398-62-9 | 95% | 100.0g |
$549.0 | 2023-02-14 | |
Fluorochem | 004913-1g |
3,4-Dimethoxy-1-fluorobenzene |
398-62-9 | 98% | 1g |
£10.00 | 2022-03-01 | |
Oakwood | 004913-100g |
1,2-Dimethoxy-4-fluorobenzene |
398-62-9 | 98% | 100g |
$210.00 | 2024-07-19 | |
Enamine | EN300-21611-10.0g |
4-fluoro-1,2-dimethoxybenzene |
398-62-9 | 95% | 10.0g |
$79.0 | 2023-02-14 | |
eNovation Chemicals LLC | Y1210004-25G |
4-fluoro-1,2-dimethoxybenzene |
398-62-9 | 97% | 25g |
$95 | 2024-07-21 | |
Key Organics Ltd | PS-8835-100MG |
1,2-Dimethoxy-4-fluorobenzene |
398-62-9 | >90% | 100mg |
£146.00 | 2025-02-09 |
4-Fluoro-1,2-dimethoxybenzene 関連文献
-
Dan Wu,Zhong-Xia Wang Org. Biomol. Chem. 2014 12 6414
-
Valerii K. Brel,Namig S. Pirkuliev,Nikolai S. Zefirov Russ. Chem. Rev. 2001 70 231
-
3. Chains, planes, and tunnels of metal diphosphonates: synthesis, structure, and characterization of Na3Co(O3PCH2PO3)(OH), Na3Mg(O3PCH2PO3)F·H2O, Na2Co(O3PCH2PO3)·H2O, NaCo2(O3PCH2CH2CH2PO3)(OH), and Co2(O3PCH2PO3)(H2O)Anne Distler,Douglas L. Lohse,Slavi C. Sevov J. Chem. Soc. Dalton Trans. 1999 1805
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
4-Fluoro-1,2-dimethoxybenzeneに関する追加情報
Comprehensive Guide to 4-Fluoro-1,2-dimethoxybenzene (CAS No. 398-62-9): Properties, Applications, and Industry Insights
4-Fluoro-1,2-dimethoxybenzene (CAS No. 398-62-9), also known as 4-fluoro-veratrole, is a fluorinated aromatic compound with significant relevance in organic synthesis and specialty chemical industries. Its molecular structure combines a benzene ring substituted with two methoxy groups (-OCH3) and a fluorine atom, offering unique electronic and steric properties. This fluorinated dimethoxybenzene derivative is increasingly sought after for its role in pharmaceuticals, agrochemicals, and advanced material research.
The compound's CAS registry number 398-62-9 ensures precise identification in global chemical databases, while its systematic name, 1,2-dimethoxy-4-fluorobenzene, reflects its IUPAC nomenclature. Recent trends in green chemistry and sustainable synthesis have spurred interest in fluorinated building blocks like 4-Fluoro-1,2-dimethoxybenzene, as researchers explore eco-friendly halogenation methods and atom-efficient reactions. Industry reports highlight a growing demand for such intermediates in OLED materials and pharmaceutical scaffolds, particularly for kinase inhibitor development.
From a synthetic perspective, 398-62-9 demonstrates remarkable versatility. The electron-withdrawing fluorine atom and electron-donating methoxy groups create a polarized aromatic system ideal for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig animations. Laboratories frequently employ this compound as a precursor for flavonoid analogs and bioactive heterocycles, with patent literature citing its use in antiviral and anti-inflammatory agent development. Analytical characterization typically involves GC-MS, HPLC, and NMR spectroscopy, with the fluorine-19 NMR signal serving as a distinctive fingerprint.
Material science applications leverage the compound's thermal stability (decomposition temperature >200°C) and solubility profile (soluble in ethanol, acetone, and dichloromethane). Recent studies in liquid crystal formulations utilize 4-Fluoro-1,2-dimethoxybenzene derivatives as mesogenic cores, capitalizing on their dipole moment alignment capabilities. The compound's logP value of approximately 2.1 makes it particularly valuable in medicinal chemistry optimization, addressing permeability challenges in drug candidates.
Regulatory and safety aspects of CAS 398-62-9 follow standard organic compound handling protocols, requiring proper ventilation and personal protective equipment. While not classified as hazardous under major chemical inventories, its flash point around 110°C necessitates careful storage away from ignition sources. Environmental fate studies indicate moderate biodegradability, prompting manufacturers to develop waste minimization strategies aligned with REACH compliance principles.
Market intelligence reveals expanding applications in electronic chemicals, where fluorinated aromatics enhance charge transport in organic semiconductors. The compound's crystallographic properties have been characterized through X-ray diffraction, revealing intermolecular interactions valuable for crystal engineering applications. As the fine chemicals industry shifts toward high-value intermediates, 4-Fluoro-1,2-dimethoxybenzene maintains steady demand with projected CAGR of 5-7% through 2030, particularly in Asia-Pacific research hubs.
Emerging research explores the compound's potential in metal-organic frameworks (MOFs) as a functional linker, leveraging its rigid geometry and coordination sites. Synthetic methodologies continue to evolve, with recent flow chemistry approaches demonstrating improved yield and purity compared to batch processes. These advancements align with industry demands for process intensification and quality by design (QbD) principles in specialty chemical manufacturing.
For researchers sourcing 398-62-9, technical specifications typically require ≥98% purity by HPLC analysis, with residual solvent levels controlled per ICH guidelines. Leading suppliers provide custom synthesis options and isotope-labeled versions (e.g., 13C or 2H) for metabolic studies. The compound's UV-Vis spectrum (λmax ~275 nm) makes it detectable at trace levels, supporting analytical method development for impurity profiling in complex matrices.
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